N-[4-(ethylsulfonylamino)-3-methylphenyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide
Description
N-[4-(ethylsulfonylamino)-3-methylphenyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylsulfonylamino group, a methylphenyl group, and a pyrimidine carboxamide moiety. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[4-(ethylsulfonylamino)-3-methylphenyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-6-26(24,25)22-16-8-7-14(9-12(16)4)21-18(23)15-10-19-13(5)20-17(15)11(2)3/h7-11,22H,6H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUUMMJCYUPGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)NC(=O)C2=CN=C(N=C2C(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ethylsulfonylamino)-3-methylphenyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethylsulfonylamino Group: This step involves the reaction of an appropriate amine with ethylsulfonyl chloride under basic conditions to form the ethylsulfonylamino group.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methyl group is added to a phenyl ring.
Construction of the Pyrimidine Ring: The pyrimidine ring is typically constructed through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Formation of the Carboxamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(ethylsulfonylamino)-3-methylphenyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonylamino group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide moiety, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(ethylsulfonylamino)-3-methylphenyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(ethylsulfonylamino)-3-methylphenyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, disrupting their normal function and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(methylsulfonylamino)-3-methylphenyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide
- N-[4-(ethylsulfonylamino)-3-ethylphenyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide
- N-[4-(ethylsulfonylamino)-3-methylphenyl]-2-ethyl-4-propan-2-ylpyrimidine-5-carboxamide
Uniqueness
N-[4-(ethylsulfonylamino)-3-methylphenyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
